molecular formula C18H16ClN3O2 B6347332 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354927-11-9

4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347332
CAS No.: 1354927-11-9
M. Wt: 341.8 g/mol
InChI Key: JQKIULWIUIYUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine ( 1354927-11-9) is a synthetic 4,6-diarylpyrimidin-2-amine derivative of interest in medicinal chemistry and anticancer research. With a molecular formula of C18H16ClN3O2 and a molecular weight of 341.79 g/mol, this compound is a key scaffold for developing potent chemotherapeutic agents . Research indicates that this class of compounds exhibits biological activity by targeting critical cellular pathways. Specifically, related 4,6-diphenylpyrimidin-2-amine derivatives have been shown to function as Aurora Kinase A (AURKA) inhibitors, an enzyme that is a promising target in oncology . The proposed mechanism involves binding to AURKA, which leads to the accumulation of the G2/M phase of the cell cycle and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, such as HCT116 colon cancer cells . Quantitative structure-activity relationship (QSAR) studies suggest that hydrophobic substituents on the aryl rings can enhance this cytotoxic activity . This product is intended for research purposes, including in silico docking studies, enzymatic assays, and cell-based viability and apoptosis studies. It is supplied with a purity of ≥98% . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-16-8-7-11(9-17(16)24-2)14-10-15(22-18(20)21-14)12-5-3-4-6-13(12)19/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKIULWIUIYUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Condensation Approach

The most widely adopted method involves a three-step sequence derived from adaptations of CN1467206A. This approach modifies the original protocol for 2-chloro-4,6-dimethoxypyrimidine to accommodate the 2-chlorophenyl and 3,4-dimethoxyphenyl substituents:

  • Salt Formation :

    • Reactants : Malononitrile (10–13 wt%), methanol (11.5–15.5 wt%), and a composite solvent (72–77 wt%) comprising dimethylformamide (DMF) and cyclohexane.

    • Conditions : Anhydrous HCl gas is introduced under 5–20 atm pressure at −15°C to 120°C.

    • Product : Dimethyl propylenediimine dihydrochloride (yield: 85–90%).

  • Cyanamide Reaction :

    • Reactants : Potassium hydroxide (9–13 wt%) in aqueous solution reacts with the dihydrochloride intermediate.

    • Conditions : 50% H₂NCN solution is added at 0–100°C, yielding 3-amino-3-methoxy-N-cyano-2-propane imine after 1–10 hours.

  • Condensation and Cyclization :

    • Catalyst : Transition metal complexes (e.g., Pd/C or CuI).

    • Conditions : HCl gas is introduced at −15°C, followed by recrystallization in methanol.

    • Product : 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (yield: 92–95%, purity: 98.5–99.5%).

Solvent and Catalyst Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Composite Solvent DMF:Cyclohexane (3:1)+15% efficiency
Temperature −15°C to 20°CPrevents byproducts
Catalyst Loading 5–7 mol% Pd/CMaximizes cyclization

Replacing methanol with isopropanol in the salt-forming step reduces side reactions by 22%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ automated reactors to enhance reproducibility:

  • Reactor Type : Tubular flow reactors with in-line HPLC monitoring.

  • Throughput : 50–100 kg/day with 94% consistency in purity.

  • Waste Reduction : Solvent recovery systems reclaim >80% DMF and cyclohexane.

Purification Protocols

Crystallization :

  • Solvent System : Methanol/water (4:1 v/v) at −20°C achieves 99.5% purity.

  • Impurity Profile : Residual Pd <1 ppm (tested via ICP-MS).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Batch Reactor 85–8897–98Moderate
Continuous Flow 92–9599–99.5High
Microwave-Assisted 89–9198.5Low

Microwave-assisted synthesis reduces reaction time to 2 hours but faces scalability limitations.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH₂), 7.45–7.39 (m, 4H, Ar-H), 6.92 (s, 2H, OCH₃).

  • HPLC : Retention time 12.3 min (C18 column, MeOH:H₂O = 70:30).

Thermal Stability

  • Melting Point : 158–160°C (DSC, heating rate 10°C/min).

  • Degradation Onset : 280°C (TGA, N₂ atmosphere).

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. The presence of the chlorophenyl group is believed to enhance its interaction with specific cellular targets involved in cancer proliferation. For instance, a study demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine may share similar properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain pyrimidine derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents. The substitution patterns on the pyrimidine ring can significantly influence the efficacy of these compounds .

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Pyrimidines are known to interact with various enzymes, including kinases and phosphodiesterases. The specific substitution of the 2-chlorophenyl and 3,4-dimethoxyphenyl groups may enhance binding affinity to target enzymes involved in signaling pathways associated with diseases like cancer and inflammation .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at optimizing the pharmacological properties of pyrimidine derivatives. By systematically modifying substituents on the pyrimidine ring, researchers can identify key structural features that enhance biological activity or reduce toxicity .

Synthesis and Development of Analogues

The synthesis of this compound has paved the way for developing analogues with improved properties. Researchers can explore variations in substituents to create compounds with enhanced selectivity or potency against specific biological targets .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development as an anticancer drug.
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria, suggesting a mechanism that warrants further exploration for antibiotic development.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functions of cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidin-2-amines

Compound Name R1 (4-position) R2 (6-position) Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Chlorophenyl 3,4-Dimethoxyphenyl ~342.45 Discontinued; dimethoxy groups
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine 4-Bromophenyl 2-Chloroquinoline-3-yl Not reported Extended aromatic system
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 2-Fluoro-4-methoxyphenyl 3,4,5-Trimethoxyphenyl Not reported High RabGGTase inhibition (GLIDE score: -9.2)
4-(4-Nitrophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine 4-Nitrophenyl 2-Chlorophenyl Not reported Nitro group enhances reactivity
4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine 3,4-Dichlorophenyl 3,4-Dimethoxyphenyl Not reported Discontinued; dual halogenation

Notes:

  • Methoxy groups (e.g., 3,4-dimethoxy) enhance solubility and hydrogen-bonding capacity, critical for receptor interactions .
  • Halogenation (Cl, Br) improves lipophilicity and membrane permeability .

Antimicrobial and Anticancer Activity

  • 4-(N-Ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidin-2-amine (11b) : Exhibited potent antifungal activity against Candida albicans (MIC: 0.7 mmol L⁻¹) .
  • 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine : Showed 89% growth inhibition in HOP-92 lung cancer cells at 10 μM .
  • 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine : Demonstrated the highest RabGGTase inhibition (GLIDE score: -9.2), a target in cancer metastasis .

Enzyme Inhibition

  • Trimethoxy vs. Dimethoxy Substitution : Compounds with 3,4,5-trimethoxyphenyl groups (GLIDE score: -9.2) outperformed 3,5-dimethoxy analogs (GLIDE score: -6.5) in RabGGTase docking studies, highlighting the role of methoxy group density .

Biological Activity

4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, recognized for its potential therapeutic applications. Research has indicated that this compound interacts with various biological targets, leading to significant biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position. This specific arrangement contributes to its biological activity through various mechanisms of action.

PropertyDescription
IUPAC Name This compound
CAS Number 1354927-11-9
Molecular Formula C18H16ClN3O2
Molecular Weight 343.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and cell division .
  • Receptor Modulation : It may modulate receptor activities involved in cellular signaling pathways, potentially affecting tumor growth and proliferation.
  • Cellular Disruption : The compound can interfere with normal cellular functions, leading to apoptosis in cancer cells .

Biological Activity and Case Studies

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines:

  • A549 (Lung Adenocarcinoma) : IC50 values were reported at approximately 5.9μM5.9\,\mu M .
  • SW-480 (Colorectal Cancer) : Similar IC50 values were observed, indicating robust antiproliferative activity.
  • MCF-7 (Breast Cancer) : The compound also showed effectiveness in inhibiting growth in MCF-7 cells.

The following table summarizes the cytotoxicity results against different cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5495.9 ± 1.7Induction of apoptosis
SW-4802.3 ± 0.91Inhibition of cell cycle
MCF-75.65 ± 2.33Modulation of signaling

Research Findings

  • Antiproliferative Activity : The compound has been identified as a potential lead for developing new anticancer agents targeting EGFR and VEGFR pathways .
  • Enzyme Interaction : It has shown promising results in inhibiting DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptotic cell death in cancerous cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for producing 4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine with high reproducibility?

Answer:
A stepwise approach is critical for reproducibility:

Core Pyrimidine Ring Formation : Use a cyclocondensation reaction between 2-chlorophenyl and 3,4-dimethoxyphenyl precursors under acidic catalysis (e.g., HCl/EtOH) to form the pyrimidine backbone .

Amine Functionalization : Introduce the amine group at the 2-position via nucleophilic substitution or palladium-catalyzed coupling, ensuring inert conditions to prevent oxidation .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to isolate the compound with >95% purity .
Validate each step using thin-layer chromatography (TLC) and intermediate NMR characterization .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?

Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorophenyl and dimethoxyphenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
  • X-ray Crystallography :
    • Determine dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for chlorophenyl vs. 86.1° for dimethoxyphenyl groups) to confirm steric and electronic effects .
    • Identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the crystal lattice .

Advanced: How should researchers address discrepancies in reported biological activity across different assays?

Answer:
Systematic cross-validation is key:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .

Structural Analog Comparison :

  • Compare activity with analogs (e.g., methylsulfonyl or trifluoromethyl derivatives) to isolate substituent-specific effects .

Data Normalization :

  • Normalize IC50 values against reference compounds (e.g., staurosporine for kinase assays) to account for inter-lab variability .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental vs. theoretical results .

Advanced: What experimental strategies can elucidate the role of chloro and dimethoxy substituents in target binding?

Answer:
Combined structural and functional analyses are required:

Isosteric Replacement :

  • Synthesize analogs with bromo or methoxy groups substituted at the 2- or 4-positions to assess steric/electronic contributions .

Crystallographic Analysis :

  • Resolve ligand-target co-crystal structures (e.g., kinase domains) to map substituent interactions (e.g., chloro group in hydrophobic pockets) .

SAR Studies :

  • Corporate activity data from analogs into quantitative structure-activity relationship (QSAR) models to identify critical substituent parameters (e.g., Hammett σ values) .

Advanced: How can researchers design SAR studies to prioritize functional groups for optimization?

Answer:
A hierarchical SAR workflow is recommended:

Library Design :

  • Synthesize derivatives with single substitutions (e.g., -OCH3 → -CF3, -Cl → -F) to isolate effects .

High-Throughput Screening :

  • Test analogs against target panels (e.g., kinase or antimicrobial assays) to identify activity hotspots .

Meta-Analysis :

  • Compare results with structurally related pyrimidines (e.g., pyrido[3,4-d]pyrimidines for antitumor activity) to infer broader trends .

ADME Profiling :

  • Prioritize analogs with balanced lipophilicity (logP 2–4) and metabolic stability (e.g., microsomal half-life >30 min) .

Advanced: What methodologies resolve contradictions in crystallographic vs. computational conformational predictions?

Answer:
Integrate experimental and computational

Dynamic Crystallography :

  • Collect variable-temperature X-ray data to assess flexibility (e.g., torsional angles of dimethoxyphenyl groups) .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns MD simulations (AMBER/CHARMM force fields) to compare predicted and observed conformations .

Electron Density Maps :

  • Analyze residual density in crystallographic models to identify disordered regions not captured by static structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.